AA-dUTP sodium salt

Catalog No.
S006704
CAS No.
936327-10-5
M.F
C₁₂H₂₀N₃NaO₁₄P₃+
M. Wt
546.21
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AA-dUTP sodium salt

CAS Number

936327-10-5

Product Name

AA-dUTP sodium salt

IUPAC Name

trisodium;[[[5-[5-(3-aminoprop-1-enyl)-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

Molecular Formula

C₁₂H₂₀N₃NaO₁₄P₃+

Molecular Weight

546.21

InChI

InChI=1S/C12H22N3O14P3.3Na/c13-3-1-2-7-5-15(12(18)14-11(7)17)10-4-8(16)9(27-10)6-26-31(22,23)29-32(24,25)28-30(19,20)21;;;/h1-2,7-10,16H,3-6,13H2,(H,22,23)(H,24,25)(H,14,17,18)(H2,19,20,21);;;/q;3*+1/p-3

InChI Key

ACQVEFOMEJFFBB-YJXLGPCOSA-N

SMILES

C1C(C(OC1N2CC(C(=O)NC2=O)C=CCN)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+]

Description

AA-dUTP sodium salt is a fluorescent dye which can be used to stain cDNA.

Incorporation into Nucleic Acids

AA-dUTP sodium salt can be enzymatically incorporated into newly synthesized DNA during in vitro transcription reactions by certain polymerases like T7 RNA polymerase []. This incorporation introduces an amine group (NH2) into the DNA molecule at specific locations.

Labeling and Detection

The amine group introduced by AA-dUTP sodium salt acts as a functional group for further modifications. This allows researchers to label the modified DNA or RNA with various probes for detection purposes. Common labeling strategies include:

  • Fluorescent labeling: The amine group can be coupled to fluorescent dyes, enabling researchers to visualize the labeled nucleic acids using fluorescence microscopy or other techniques [].
  • Biotinylation: Biotin, a small molecule with high affinity for streptavidin, can be attached to the amine group. This allows researchers to capture and purify the labeled nucleic acids using streptavidin-conjugated magnetic beads or other affinity matrices [].
  • Hapten conjugation: Other haptens, such as digoxigenin or horseradish peroxidase (HRP), can also be conjugated to the amine group, enabling various detection methods like ELISA or immunohistochemistry [].

These labeling approaches facilitate diverse applications in molecular biology research, including:

  • Gene expression analysis: Studying the expression levels of specific genes by detecting the corresponding labeled transcripts (mRNA) [].
  • DNA/RNA sequencing: Labeling allows for efficient sequencing of modified or purified nucleic acids [].
  • In situ hybridization: Visualizing the location of specific DNA or RNA sequences within cells or tissues [].

Aminoallyl deoxyuridine 5'-triphosphate sodium salt, commonly referred to as AA-dUTP sodium salt, is a modified nucleotide that plays a significant role in molecular biology and biochemistry. Its molecular formula is C₁₄H₁₈N₄NaO₁₂P, with a molecular weight of approximately 589.17 g/mol. This compound is characterized by the presence of an aminoallyl group, which allows for the incorporation of amine functionalities into nucleic acids. AA-dUTP sodium salt is soluble in water and is typically used in various biochemical applications, including DNA labeling and modification .

AA-dUTP's mechanism of action relies on its ability to be a substrate for enzymes involved in DNA synthesis and its subsequent use for labeling. During reverse transcription or PCR amplification, AA-dUTP competes with UTP for incorporation into the growing DNA strand. The enzymes cannot differentiate between the two molecules based on the core structure. Once incorporated, the amine group on AA-dUTP becomes a handle for attaching fluorescent dyes or other labels without affecting the integrity of the DNA molecule [, ]. This allows researchers to create fluorescently labeled probes for various applications like DNA microarrays, fluorescence in situ hybridization (FISH), and studying gene expression.

That introduce the aminoallyl group.
  • Enzymatic Synthesis: Utilizing specific enzymes, such as nucleoside triphosphate hydrolases, to incorporate the aminoallyl modification directly into the nucleotide structure.
  • Phosphorylation: The synthesis often involves phosphorylation steps to convert deoxyuridine into its triphosphate form.
  • These methods allow for high yields and purity levels suitable for research applications .

    The biological activity of AA-dUTP sodium salt primarily stems from its role as a substrate for DNA polymerases. When incorporated into DNA, it can enhance the properties of nucleic acids, such as stability and binding affinity. The resulting amine-modified nucleic acids can be utilized in various applications, including gene expression studies, diagnostics, and therapeutic interventions. Additionally, the unique properties of AA-dUTP allow for improved detection methods in molecular biology experiments .

    AA-dUTP sodium salt has a wide range of applications in molecular biology:

    • DNA Labeling: It is commonly used for labeling DNA with fluorescent tags or biotin for visualization and purification.
    • Gene Expression Studies: Modified nucleotides can help study gene expression patterns through techniques like reverse transcription polymerase chain reaction (RT-PCR).
    • Diagnostic Tools: Its use in diagnostic assays aids in detecting specific nucleic acid sequences related to various diseases.
    • Therapeutic

    Interaction studies involving AA-dUTP sodium salt focus on its incorporation into DNA and subsequent interactions with proteins and other molecules. The amino group allows for covalent bonding with various reagents, enhancing detection methods and improving the stability of modified nucleic acids. Research indicates that DNA containing AA-dUTP exhibits distinct binding properties with proteins involved in DNA repair and replication processes .

    Several compounds share structural similarities with AA-dUTP sodium salt. Below is a comparison highlighting its uniqueness:

    Compound NameStructure SimilarityUnique Features
    Deoxyuridine 5'-triphosphateBase structureLacks aminoallyl modification
    Uridine 5'-triphosphateBase structureLacks deoxyribose; not suitable for DNA synthesis
    Aminoallyl deoxycytidine 5'-triphosphateSimilar modificationContains cytidine instead of uridine

    AA-dUTP sodium salt stands out due to its specific aminoallyl modification that allows for versatile applications in nucleic acid research and manipulation, distinguishing it from other nucleotide analogs .

    Dates

    Modify: 2024-04-14
    [1]. Cox WG, et al. Fluorescent DNA hybridization probe preparation using amine modification and reactive dye coupling. Biotechniques. 2004 Jan;36(1):114-22.

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